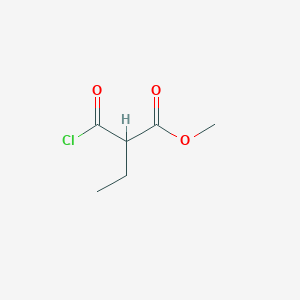
Methyl 2-(chlorocarbonyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(chlorocarbonyl)butanoate, also known as methyl 4-(chloroformyl)butyrate, is a chemical compound with the molecular formula C6H9ClO3 and a molecular weight of 164.59 g/mol . It is a colorless liquid that is used in various research applications due to its reactivity and versatility.
Vorbereitungsmethoden
Methyl 2-(chlorocarbonyl)butanoate can be synthesized through several methods. One common method involves the reaction of gamma-butyrolactone with sodium chloride under the catalysis of a Lewis acid and the protection of nitrogen or inert gas at high temperatures and pressures. The resulting 4-chlorobutyric acid is then esterified with methanol in the presence of an acid catalyst to produce methyl chloroformylbutyrate .
Analyse Chemischer Reaktionen
Methyl 2-(chlorocarbonyl)butanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-chlorobutyric acid and methanol.
Reduction: It can be reduced to form the corresponding alcohol. Common reagents used in these reactions include water, alcohols, and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(chlorocarbonyl)butanoate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in the derivatization of amino and organic acids for gas chromatographic analysis.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl chloroformylbutyrate involves its reactivity as an acid chloride. It can react with nucleophiles to form esters, amides, and other derivatives. These reactions typically involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(chlorocarbonyl)butanoate is similar to other acid chlorides and esters, such as:
- Methyl glutaryl chloride
- Methyl 5-chloro-5-oxovalerate
- Methyl 5-chloro-5-oxopentanoate These compounds share similar reactivity and applications but differ in their specific structures and properties .
Eigenschaften
Molekularformel |
C6H9ClO3 |
|---|---|
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
methyl 2-carbonochloridoylbutanoate |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(5(7)8)6(9)10-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
BZHINKIFBHBISO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)OC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















